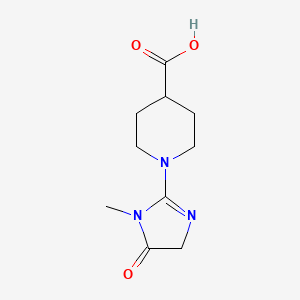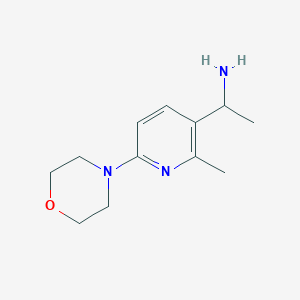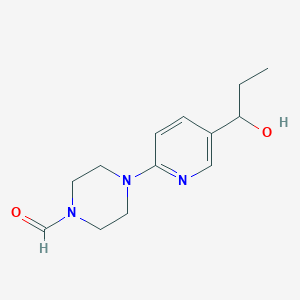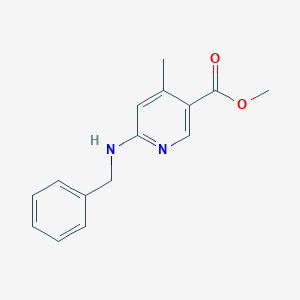
6-Chloro-2-methyl-3-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-3-vinylpyridine is a heterocyclic organic compound with the molecular formula C8H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a vinyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-vinylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (base or acid).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (hydrogen gas, palladium catalyst), solvents (ethanol, methanol).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted pyridine derivatives.
科学的研究の応用
6-Chloro-2-methyl-3-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and polymers.
作用機序
The mechanism of action of 6-Chloro-2-methyl-3-vinylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and vinyl groups can influence its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
2-Methyl-3-vinylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Chloro-2-methylpyridine: Lacks the vinyl group, reducing its potential for polymerization reactions.
3-Vinylpyridine: Lacks both the chlorine and methyl groups, resulting in different chemical properties.
Uniqueness
6-Chloro-2-methyl-3-vinylpyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chlorine and vinyl groups allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C8H8ClN |
|---|---|
分子量 |
153.61 g/mol |
IUPAC名 |
6-chloro-3-ethenyl-2-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-4-5-8(9)10-6(7)2/h3-5H,1H2,2H3 |
InChIキー |
QQTMRFUIVVXSMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)Cl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















